molecular formula C13H16N2O B15164819 3-(2-Hydroxy-5-tert-butylphenyl)pyrazole CAS No. 288844-49-5

3-(2-Hydroxy-5-tert-butylphenyl)pyrazole

Cat. No.: B15164819
CAS No.: 288844-49-5
M. Wt: 216.28 g/mol
InChI Key: RJYXFXJVAAVCJV-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-5-tert-butylphenyl)pyrazole is an organic compound with the molecular formula C13H16N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-5-tert-butylphenyl)pyrazole typically involves the reaction of 2-hydroxy-5-tert-butylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-5-tert-butylphenyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-(2-Hydroxy-5-tert-butylphenyl)pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-5-tert-butylphenyl)pyrazole involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrazole ring play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxy-5-tert-butylphenyl)pyrazole is unique due to its specific structural features, such as the presence of a hydroxyl group and a tert-butyl group on the phenyl ring.

Properties

CAS No.

288844-49-5

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

4-tert-butyl-2-(1H-pyrazol-5-yl)phenol

InChI

InChI=1S/C13H16N2O/c1-13(2,3)9-4-5-12(16)10(8-9)11-6-7-14-15-11/h4-8,16H,1-3H3,(H,14,15)

InChI Key

RJYXFXJVAAVCJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C2=CC=NN2

Origin of Product

United States

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